
Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is an organic compound that features a bromophenyl group attached to a carbamate moiety, which is further linked to a 3-methylbenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions.
Reduction Reactions: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of oxidized benzofuran compounds.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenyl (3-methylbenzofuran-2-yl)methanone
- 4-Bromophenyl (3-methylbenzofuran-2-yl)thiazole
Uniqueness
4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbamate moiety distinguishes it from other similar compounds, providing unique properties in terms of stability and reactivity.
Eigenschaften
CAS-Nummer |
61337-39-1 |
|---|---|
Molekularformel |
C16H12BrNO3 |
Molekulargewicht |
346.17 g/mol |
IUPAC-Name |
(4-bromophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H12BrNO3/c1-10-13-4-2-3-5-14(13)21-15(10)18-16(19)20-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) |
InChI-Schlüssel |
LZWIEMJYFKQBNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



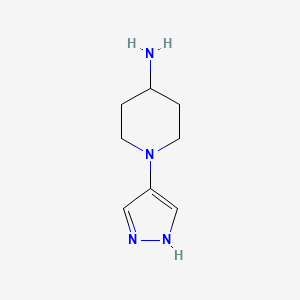
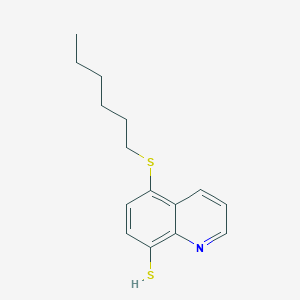
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

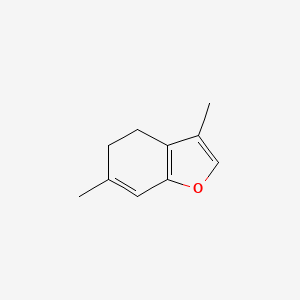
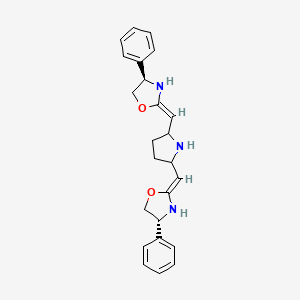

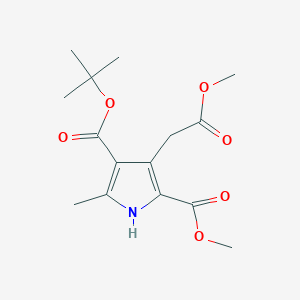
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)
